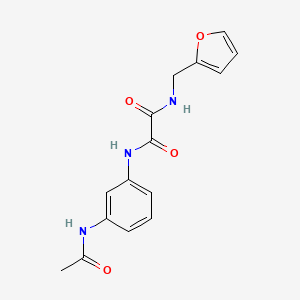

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an acetamidophenyl group and a furan-2-ylmethyl group attached to an oxalamide backbone. This compound is of interest due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group in the acetamidophenyl moiety can be reduced to an amine.

Substitution: The oxalamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the acetamidophenyl group.

Substitution: Various substituted oxalamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxamide: Similar structure but different functional groups.

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)urea: Contains a urea group instead of an oxalamide group.

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)carbamate: Contains a carbamate group instead of an oxalamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide, a compound belonging to the oxamide family, has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, biological properties, mechanisms of action, and future research directions.

Synthesis

The synthesis of this compound involves a reaction between furfurylamine, 3-acetamidobenzoyl chloride, and oxalic acid dihydrate in the presence of triethylamine. The product is purified through recrystallization from ethanol. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry confirm the identity and purity of the compound.

Physical Properties

- Molecular Formula : C18H18N2O4

- Molecular Weight : 322.35 g/mol

- Melting Point : 171-173°C

- Solubility : Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide

- LogP : 1.74

- UV Absorption Maxima (λmax) : 274 nm

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 322.35 g/mol |

| Melting Point | 171-173°C |

| Solubility | Sparingly soluble in water |

| LogP | 1.74 |

| UV λmax | 274 nm |

Inhibition of Elastase

Initial studies indicate that this compound acts as an inhibitor of elastase, an enzyme implicated in various inflammatory processes. This activity suggests potential applications in treating conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and emphysema.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by decreasing the production of reactive oxygen species (ROS), which are known contributors to inflammation. This property positions it as a candidate for further research in inflammatory disease models.

Anticancer Activity

Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation, but it is hypothesized that the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways related to cancer progression.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The furan moiety may facilitate π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating the activity of enzymes and receptors involved in inflammatory and cancer pathways.

Toxicity and Safety

Current studies suggest that this compound exhibits low toxicity in various cell lines and animal models. However, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential therapeutic use.

Enhancing Solubility

One limitation identified is the compound's low solubility in aqueous environments. Future research should focus on improving its solubility to enhance bioavailability and therapeutic efficacy.

Mechanistic Studies

Further studies are warranted to elucidate the detailed mechanisms underlying its biological activities, particularly its anticancer effects and interactions with cellular pathways.

Broader Applications

Exploring the potential applications of this compound in drug design, microbiology, and possibly as a natural preservative in food technology could open new avenues for its use across various industries.

Eigenschaften

IUPAC Name |

N'-(3-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-2-5-12(8-11)18-15(21)14(20)16-9-13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWKQPFGFDBBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.